molecular formula C4H3Cl2NO2S2 B13465706 3,5-Dichlorothiophene-2-sulfonamide

3,5-Dichlorothiophene-2-sulfonamide

Cat. No.: B13465706
M. Wt: 232.1 g/mol
InChI Key: HSVODTMQVJVVLS-UHFFFAOYSA-N
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Description

3,5-Dichlorothiophene-2-sulfonamide is a chemical compound belonging to the class of thiophene-based sulfonamides. Thiophene derivatives are known for their significant role in various chemical and pharmaceutical applications due to their unique structural properties. The presence of sulfonamide groups further enhances their biological activity, making them valuable in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichlorothiophene-2-sulfonamide typically involves the chlorination of thiophene followed by sulfonation. One common method includes the reaction of 2,5-dichlorothiophene with chlorosulfonic acid to produce the corresponding sulfonyl chloride, which is then reacted with ammonia to yield the sulfonamide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichlorothiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Products include various substituted thiophenes.

    Oxidation: Products include thiophene sulfoxides and sulfones.

    Reduction: Products include thiophene thiols.

Scientific Research Applications

3,5-Dichlorothiophene-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dichlorothiophene-2-sulfonamide primarily involves its interaction with enzyme active sites. The sulfonamide group binds to the zinc ion in the active site of carbonic anhydrase enzymes, inhibiting their activity. This inhibition is non-competitive, meaning the compound binds to a site other than the active site, altering the enzyme’s function .

Comparison with Similar Compounds

  • 4,5-Dichlorothiophene-2-sulfonamide
  • 5-(Aminomethyl)thiophene-2-sulfonamide
  • 2,5-Dichlorothiophene-3-sulfonamide

Comparison: 3,5-Dichlorothiophene-2-sulfonamide is unique due to its specific substitution pattern on the thiophene ring, which influences its reactivity and biological activity. Compared to 4,5-dichlorothiophene-2-sulfonamide, it shows different inhibitory effects on carbonic anhydrase enzymes, highlighting its potential for selective enzyme inhibition .

Properties

Molecular Formula

C4H3Cl2NO2S2

Molecular Weight

232.1 g/mol

IUPAC Name

3,5-dichlorothiophene-2-sulfonamide

InChI

InChI=1S/C4H3Cl2NO2S2/c5-2-1-3(6)10-4(2)11(7,8)9/h1H,(H2,7,8,9)

InChI Key

HSVODTMQVJVVLS-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1Cl)S(=O)(=O)N)Cl

Origin of Product

United States

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